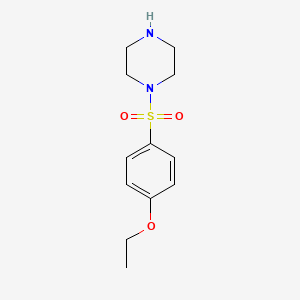

1-((4-Ethoxyphenyl)sulfonyl)piperazine

Description

Significance of the Sulfonylpiperazine Scaffold in Contemporary Medicinal Chemistry

The sulfonylpiperazine scaffold is a privileged structure in modern medicinal chemistry, recognized for its versatile biological activities. This structural motif is a key component in a wide array of compounds that have been investigated for various therapeutic applications, including anticancer, antidiabetic, and anti-inflammatory treatments. The combination of a sulfonamide group and a piperazine (B1678402) ring imparts favorable physicochemical properties to molecules, such as improved solubility and the ability to form crucial interactions with biological targets.

Researchers have demonstrated that derivatives of sulfonylpiperazine can exhibit significant inhibitory activity against various enzymes and receptors. For instance, certain sulfonylpiperazine compounds have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes. Furthermore, the structural versatility of the sulfonylpiperazine core allows for the synthesis of large libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The sulfonylpiperazine framework has also been explored for its potential in developing agents that target multidrug-resistant pathogens, highlighting its broad therapeutic relevance.

Overview of the Structural Characteristics of the Chemical Compound

1-((4-Ethoxyphenyl)sulfonyl)piperazine (B2567105) is characterized by a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of these nitrogen atoms is attached to a sulfonyl group, which in turn is connected to an ethoxy-substituted phenyl ring. The other nitrogen atom of the piperazine ring is typically available for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt of this compound is also commonly used in research settings.

| Property | Value |

| Molecular Formula | C12H18N2O3S |

| Molecular Weight | 270.35 g/mol |

| Molecular Formula (HCl Salt) | C12H18N2O3S·HCl |

| Molecular Weight (HCl Salt) | 306.81 g/mol |

Data for the hydrochloride salt. epo.org

Research Landscape and Potential Areas of Inquiry for the Chemical Compound

While specific research focused exclusively on this compound is limited in publicly available literature, the broader research on sulfonylpiperazine derivatives provides a roadmap for potential areas of investigation. The structural similarity of this compound to other biologically active molecules suggests several promising avenues for future research.

Anticancer Research: Numerous studies have highlighted the potential of sulfonylpiperazine derivatives as anticancer agents. Research has shown that compounds with this scaffold can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Therefore, a key area of inquiry would be to evaluate the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines. Further studies could also explore its mechanism of action, investigating its potential to modulate specific signaling pathways involved in cancer progression.

Enzyme Inhibition: The sulfonylpiperazine moiety is a known pharmacophore for various enzymes. As mentioned, derivatives have been explored as DPP-IV inhibitors for the treatment of diabetes. It would be pertinent to investigate the inhibitory potential of this compound against a range of enzymes, including but not limited to, kinases, proteases, and other metabolic enzymes.

Central Nervous System (CNS) Applications: The piperazine ring is a common feature in many centrally acting drugs. The physicochemical properties of this compound, such as its predicted lipophilicity, may allow it to cross the blood-brain barrier. Consequently, it could be evaluated for its potential to modulate neurotransmitter receptors or enzymes in the CNS, opening up possibilities for its investigation in the context of neurological and psychiatric disorders.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-2-17-11-3-5-12(6-4-11)18(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNBKRSWEFTWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Ethoxyphenyl Sulfonyl Piperazine and Analogues

Established Synthetic Pathways for the Core Sulfonylpiperazine Structure

The fundamental synthesis of 1-((4-Ethoxyphenyl)sulfonyl)piperazine (B2567105) involves a two-step process: the preparation of the sulfonyl chloride precursor followed by its reaction with piperazine (B1678402).

Precursor Synthesis: Preparation of 4-Ethoxybenzenesulfonyl Chloride

The key precursor, 4-ethoxybenzenesulfonyl chloride, is typically synthesized from phenetole (B1680304) (ethoxybenzene). A common and effective method involves the reaction of phenetole with chlorosulfonic acid. chemicalbook.com In a typical procedure, phenetole is dissolved in a suitable solvent like dichloromethane (B109758) and cooled to a low temperature, often around -5°C. Chlorosulfonic acid is then added dropwise to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete conversion. The reaction is then quenched by pouring it into ice water. The organic layer containing the product is separated, washed with solutions of sodium carbonate and sodium bicarbonate to remove acidic impurities, and then with brine. After drying over an anhydrous salt such as sodium sulfate, the solvent is evaporated to yield 4-ethoxybenzenesulfonyl chloride. chemicalbook.com

Alternative methods for the synthesis of arylsulfonyl chlorides, in general, include the reaction of sodium arenesulfonates with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org For instance, sodium benzenesulfonate (B1194179) can be heated with phosphorus pentachloride at 170-180°C to produce benzenesulfonyl chloride. orgsyn.org Another approach involves the reaction of chlorobenzene (B131634) with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid. google.comgoogle.com

Formation of the Target Compound via Nucleophilic Reactions with Piperazine

The formation of this compound is achieved through a nucleophilic substitution reaction between 4-ethoxybenzenesulfonyl chloride and piperazine. Piperazine, with its two secondary amine groups, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF). ijpsonline.com To ensure monosulfonylation and prevent the formation of the disubstituted product, an excess of piperazine is often used. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). ijpsonline.com The use of a base, such as triethylamine (B128534), can be employed to neutralize the hydrochloric acid generated during the reaction. ajrconline.org The product is then isolated and purified, often through crystallization or chromatography. ijpsonline.com

Synthesis of Functionalized and Substituted Analogues

The core this compound structure provides a versatile platform for further chemical modifications to explore structure-activity relationships (SAR) and develop compounds with enhanced biological properties.

Derivatization at the Piperazine Nitrogen Atom

The free secondary amine of the piperazine ring is a prime site for derivatization. A variety of substituents can be introduced at this position through N-alkylation or N-acylation reactions. For example, reaction with various alkyl halides or acyl chlorides in the presence of a base can yield a diverse library of analogues. nih.govresearchgate.net

A common strategy involves the reaction of this compound with bromoacetyl chloride in dichloromethane to yield the corresponding 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone intermediate. This intermediate can then be reacted with various nucleophiles, such as substituted tetrazole thiols, to introduce new functional groups. ijpsonline.com

Another approach is the reaction with various benzoyl chlorides. For instance, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be reacted with different benzoyl chlorides in the presence of triethylamine to yield a series of N-benzoyl derivatives. mdpi.com Similarly, N-alkylation can be achieved by reacting with alkyl halides. researchgate.net

Modifications of the Ethoxyphenyl Moiety for Enhanced Biological Activity

Modifying the ethoxyphenyl group can also significantly impact the biological activity of the resulting compounds. These modifications can include the introduction of various substituents on the phenyl ring or altering the alkoxy chain. For example, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can modulate the electronic properties of the molecule, which may influence its interaction with biological targets. nih.gov

Studies on related sulfonylpiperazine derivatives have shown that substitutions on the phenyl ring can have a significant effect on their activity. For instance, the introduction of dual fluorine atoms on the sulfonylpiperazine ring of a matrine (B1676216) derivative resulted in potent antitumor activity. nih.gov

Hybridization Strategies Incorporating Diverse Pharmacophoric Units (e.g., Tetrazoles, Benzhydryl Moieties)

A powerful strategy in drug design is the hybridization of different pharmacophoric units into a single molecule to create compounds with novel or enhanced biological activities.

Tetrazoles: The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is often incorporated into drug candidates to improve their metabolic stability and physicochemical properties. chemenu.comnih.gov Hybrid molecules containing both the sulfonylpiperazine scaffold and a tetrazole moiety can be synthesized. One synthetic route involves the initial preparation of this compound, followed by its reaction with an appropriate haloacetyl chloride to form an α-haloacetamide intermediate. This intermediate can then be reacted with a substituted 1H-tetrazole-5-thiol to yield the final hybrid compound. ijpsonline.com

Benzhydryl Moieties: The benzhydryl group is another important pharmacophore found in many biologically active compounds. The synthesis of benzhydryl-sulfonyl-piperazine derivatives can be achieved through the nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides. ajrconline.orgresearchgate.net The 1-benzhydryl-piperazine intermediate itself can be prepared by reacting benzhydryl chloride with piperazine in the presence of a base like anhydrous potassium carbonate. ajrconline.orgijpsr.com This approach allows for the combination of the benzhydryl and sulfonylpiperazine pharmacophores, leading to compounds with potential applications in areas such as cancer therapy. researchgate.net

| Compound Name | Structure |

| This compound | Interactive 3D structure available |

| 4-Ethoxybenzenesulfonyl chloride | Interactive 3D structure available |

| Piperazine | Interactive 3D structure available |

| Phenetole | Interactive 3D structure available |

| Chlorosulfonic acid | Interactive 3D structure available |

| Bromoacetyl chloride | Interactive 3D structure available |

| 1-Benzhydryl-piperazine | Interactive 3D structure available |

| Benzhydryl chloride | Interactive 3D structure available |

| 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | Interactive 3D structure available |

| 1H-tetrazole-5-thiol | Interactive 3D structure available |

| Reagent | Role in Synthesis |

| Dichloromethane | Solvent |

| Triethylamine | Base |

| Sodium carbonate | Base (for washing) |

| Sodium bicarbonate | Base (for washing) |

| Sodium sulfate | Drying agent |

| Tetrahydrofuran (THF) | Solvent |

| Anhydrous potassium carbonate | Base |

| Reaction Type | Description |

| Sulfonylation | Formation of a sulfonamide bond |

| Nucleophilic Substitution | Reaction where a nucleophile replaces a leaving group |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom |

| N-Acylation | Introduction of an acyl group onto a nitrogen atom |

Catalytic and Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically relevant molecules. tandfonline.com For the synthesis of sulfonamides, this often involves the use of catalytic systems and alternative energy sources to improve reaction efficiency and reduce waste. sci-hub.se

Applications of Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds, which are crucial for the assembly of this compound and its analogues. Palladium and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings, have emerged as powerful tools for the synthesis of aryl sulfonamides. nih.govnih.gov

These methods offer a significant advantage over traditional approaches by providing milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed reactions can be used for the direct coupling of aryl halides or triflates with piperazine, followed by sulfonylation, or for the direct N-arylation of a pre-formed sulfonylpiperazine derivative. nih.gov The choice of ligand is crucial in these reactions, influencing catalyst stability, activity, and selectivity.

Similarly, copper-catalyzed N-arylation of sulfonamides represents a cost-effective alternative to palladium-based systems. nie.edu.sgresearchgate.net While often requiring higher reaction temperatures, recent advancements in ligand design have enabled these reactions to proceed under milder conditions. nih.gov The general scheme for such a coupling would involve the reaction of an aryl halide with piperazine in the presence of a copper catalyst and a suitable base.

While specific examples detailing the synthesis of this compound using these methods are not extensively documented in publicly available literature, the general applicability of these reactions to a wide range of aryl sulfonamides is well-established. nih.govnih.gov The data presented in the following table is a representative summary of conditions often employed for the synthesis of analogous aryl sulfonylpiperazines using transition metal catalysis, illustrating the potential reaction parameters for the target compound.

| Catalyst System | Aryl Substrate | Amine | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand | 4-Bromoanisole | Piperazine | Toluene | NaOtBu | 100 | 85-95 |

| CuI / Ligand | 4-Iodoanisole | Piperazine | DMF | K₂CO₃ | 110-120 | 70-85 |

| Pd(OAc)₂ / Ligand | 4-Anisoleboronic Acid | Sulfonylated Piperazine | Dioxane | K₃PO₄ | 80-100 | 80-90 |

Exploration of Ultrasound-Assisted Synthetic Procedures

Ultrasound-assisted synthesis has gained significant attention as a green chemistry tool due to its ability to accelerate reactions, improve yields, and often allow for milder reaction conditions. orientjchem.org The application of ultrasonic irradiation in chemical synthesis is based on the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to an enhancement of mass transfer and reaction rates.

In the context of sulfonamide synthesis, ultrasound has been successfully employed to promote the reaction between sulfonyl chlorides and amines. orientjchem.org This methodology offers several advantages, including significantly reduced reaction times compared to conventional heating methods. The synthesis of this compound via the reaction of 4-ethoxybenzenesulfonyl chloride and piperazine is a prime candidate for optimization using ultrasound.

The benefits of sonication in such reactions can be attributed to the efficient mixing and activation of the reactants, which can lead to higher product yields and purity. orientjchem.org While specific documented examples for the ultrasound-assisted synthesis of this compound are scarce, the principles and successful applications in analogous systems strongly suggest its potential. The following table outlines typical experimental parameters and outcomes for the ultrasound-assisted synthesis of sulfonamides, which could be adapted for the target compound.

| Reactant 1 | Reactant 2 | Solvent | Ultrasound Frequency (kHz) | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Piperidine | Water | 25-40 | Room Temp | 15-30 min | 90-98 |

| p-Toluenesulfonyl chloride | Morpholine | Ethanol | 25-40 | Room Temp | 20-40 min | 88-95 |

| 4-Methoxybenzenesulfonyl chloride | Aniline | Acetonitrile | 25-40 | 40 °C | 30-60 min | 85-92 |

The adoption of these advanced synthetic methodologies holds significant promise for the efficient and sustainable production of this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.

Structure Activity Relationship Sar Investigations of 1 4 Ethoxyphenyl Sulfonyl Piperazine Derivatives

Identification of Key Structural Features Mediating Biological Potency

The biological potency of 1-((4-Ethoxyphenyl)sulfonyl)piperazine (B2567105) derivatives is largely dictated by the interplay of its three main structural components: the ethoxyphenyl ring, the sulfonyl linker, and the piperazine (B1678402) moiety. Each of these features plays a distinct role in molecular recognition and binding to target proteins.

The piperazine ring is a common pharmacophore in many biologically active compounds, often serving as a key interaction point with the target protein. Its basic nitrogen atoms can form crucial hydrogen bonds or ionic interactions with acidic residues in the binding pocket of a receptor or enzyme. For many arylpiperazine derivatives targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors, the protonated nitrogen of the piperazine ring is thought to form a key salt bridge with a conserved aspartate residue in the transmembrane domain.

Finally, the relative orientation of these fragments is vital. The sulfonyl linker provides a specific geometry that positions the ethoxyphenyl group and the piperazine ring in a defined spatial arrangement, which is critical for fitting into the target's binding site.

Influence of Substituent Nature and Position on Compound Selectivity

Modifications to the core structure of this compound can have a profound impact on its selectivity for different molecular targets. Selectivity is a critical parameter in drug design, as it minimizes off-target effects and potential side effects.

Substitutions on the Phenyl Ring: The nature and position of substituents on the ethoxyphenyl ring can dramatically alter selectivity. For instance, in related arylpiperazine series, moving the alkoxy group from the para- to the meta- or ortho-position can significantly change the affinity for different receptor subtypes. The introduction of other substituents, such as halogens, methyl, or cyano groups, can also modulate selectivity by altering the electronic and steric properties of the ring. Research on other phenylpiperazine derivatives has shown that an ortho-methoxy group on the phenyl ring can be favorable for affinity to α1-adrenoceptors.

Modifications of the Piperazine Ring: The nitrogen atom of the piperazine ring not attached to the sulfonyl group is a common site for modification to influence selectivity. Attaching different chemical moieties at this position can introduce new interactions with the target protein. For example, adding bulky or flexible chains can probe different regions of the binding pocket, potentially enhancing affinity for one target over another. In studies of N-substituted piperazine derivatives targeting dopamine D3 receptors, it has been shown that the heterocyclic ring attached to the piperazine does not need to be directly connected to maintain high affinity and selectivity, and can be linked via an amide or methylene (B1212753) linker. nih.govresearchgate.net

The following table illustrates how different substituents on a related arylpiperazine scaffold can influence selectivity between serotonin receptor subtypes.

| Compound | R1 (on Phenyl Ring) | R2 (on Piperazine) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Selectivity (5-HT1A/5-HT7) |

| A | 4-OCH3 | H | 100 | 10 | 10 |

| B | 2-OCH3 | H | 50 | 50 | 1 |

| C | 4-OCH3 | CH3 | 80 | 5 | 16 |

| D | 4-Cl | H | 120 | 20 | 6 |

This table is a representative example based on general findings for arylpiperazines and does not represent specific data for this compound derivatives.

Elucidation of Pharmacophore Models for Specific Molecular Targets

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For derivatives of this compound, pharmacophore models are typically developed based on SAR data and computational modeling.

For many GPCRs, a common pharmacophore model for arylpiperazine ligands includes:

A basic nitrogen center: This is typically the protonatable nitrogen of the piperazine ring, which forms a key ionic interaction.

Aromatic/hydrophobic region: The ethoxyphenyl group fits into a hydrophobic pocket in the receptor. The ether oxygen may act as a hydrogen bond acceptor.

A specific spatial arrangement: The distance and relative orientation between the basic nitrogen and the aromatic region are critical and are defined by the sulfonyl linker.

Computational docking studies with homology models of target receptors can help to visualize the binding mode of these derivatives and refine the pharmacophore model. These models can then be used for virtual screening of compound libraries to identify new potential ligands.

Rational Design Principles for Optimizing Derivative Activity

The insights gained from SAR studies and pharmacophore modeling provide a foundation for the rational design of new derivatives with improved activity. The goal is to make targeted modifications to the lead compound, this compound, to enhance its desired biological effects.

Bioisosteric Replacement: One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. For example, the ethoxy group could be replaced with other small alkoxy groups, a thioether, or a small alkyl chain to fine-tune lipophilicity and interactions with the target. The sulfonyl linker could potentially be replaced with a sulfonamide or an amide to alter the geometry and hydrogen bonding capabilities of the molecule.

Structure-Based Design: If the three-dimensional structure of the target protein is known, structure-based drug design can be employed. This involves using computational docking to predict how newly designed molecules will bind to the target. This approach allows for the design of derivatives with substituents that can form additional favorable interactions with the binding site, thereby increasing potency and selectivity.

Fragment-Based Drug Discovery: Another approach involves identifying small molecular fragments that bind to different sub-pockets of the target's binding site. These fragments can then be linked together to create a larger, more potent molecule. In the context of this compound, the ethoxyphenyl and piperazine moieties could be considered as fragments that can be optimized independently before being combined.

Through these rational design principles, medicinal chemists can systematically modify the structure of this compound to develop new compounds with tailored pharmacological profiles.

Pharmacological Characterization and Molecular Target Identification

Antimicrobial Activity Profile

Piperazine (B1678402) derivatives have been widely investigated for their potential to combat microbial infections. ijbpas.com The inclusion of a sulfonyl group, as seen in 1-((4-Ethoxyphenyl)sulfonyl)piperazine (B2567105), can modulate this activity, often by influencing how the molecule interacts with biological targets.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The piperazine nucleus is a core component in the development of new antibacterial agents. researchgate.net Studies on various N-alkyl and N-aryl piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacterial strains. nih.gov For instance, synthesized piperazine compounds have been tested against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ijbpas.comnih.gov While many derivatives show broad-spectrum activity, the specific substitution patterns on the piperazine and phenylsulfonyl rings are critical in determining the potency and spectrum of antibacterial action. researchgate.net For example, certain novel piperazine derivatives have demonstrated potent bactericidal activities against strains like Methicillin-Resistant Staphylococcus aureus (MRSA), Shigella flexineri, and Pseudomonas aeruginosa. ijcmas.com

Antifungal Spectrum and Potency

The antifungal potential of the piperazine scaffold has also been explored. Research into novel substituted phenyl acetamide (B32628) piperazine compounds included screening against fungal species such as Candida albicans and Aspergillus niger. ijbpas.com In some studies, while a series of synthesized piperazine derivatives showed significant antibacterial effects, they were found to be less active against the tested fungal strains, which included Aspergillus fumigatus and Aspergillus flavus. nih.gov This suggests that the structural requirements for potent antifungal activity may differ from those for antibacterial efficacy within this class of compounds.

Enzyme Inhibition as a Mechanism of Antimicrobial Action (e.g., LpxH, DprE1)

A key mechanism underlying the antibacterial activity of sulfonyl piperazine compounds against Gram-negative bacteria is the inhibition of essential enzymes in the lipid A biosynthesis pathway. nih.gov Lipid A is a crucial component of the outer membrane of Gram-negative bacteria. nih.gov The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) is essential for this pathway and has emerged as a promising target for new antibiotics. nih.govmerckmillipore.com

Small molecule inhibitors with a sulfonyl piperazine scaffold have been identified that show antibiotic activity against efflux-deficient E. coli strains by targeting LpxH. nih.gov Structure-activity relationship (SAR) studies have led to the design of more potent sulfonyl piperazine analogs that exhibit enhanced LpxH inhibition and improved antibiotic activity against wild-type Klebsiella pneumoniae. nih.govnih.govresearchgate.net The development of pyridinyl sulfonyl piperazine LpxH inhibitors has shown a significant boost in both enzyme inhibition and antibiotic activity compared to the original phenyl series. nih.gov

Another critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov While direct inhibition of DprE1 by this compound has not been reported, DprE1 stands as another example of a vulnerable enzyme target for antimicrobial drug development. nih.gov

Antineoplastic and Antiproliferative Studies

The piperazine ring is a structural component of numerous notable anticancer drugs. mdpi.com Consequently, derivatives of phenylsulfonylpiperazine have been synthesized and evaluated for their potential as anticancer agents, demonstrating significant antiproliferative effects in various cancer models. researchgate.netmdpi.comnih.gov

Inhibition of Cancer Cell Line Proliferation

Derivatives of the phenylsulfonylpiperazine class have been screened for their in vitro inhibitory effects against a range of human cancer cell lines. Studies have shown that these compounds can exhibit significant growth inhibitory activity. researchgate.net For example, certain novel 1-benzhydrylpiperazine (B193184) derivatives bearing a sulfonyl group showed interesting growth inhibitory effects against breast (MCF-7), liver (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cell lines. nih.gov Similarly, a series of phenylsulfonylpiperazine derivatives were tested against breast cancer cell lines (MCF7, MDA-MB-231) and showed promising cytotoxic action. mdpi.comnih.gov In one study, hybrid compounds of 4-substituted phenylsulfonyl piperazines with a tetrazole moiety exhibited significant growth inhibitory activity (GI50 ≤0.1 µM) against human cervical (SiHA), breast (MDA-MB-235), and pancreatic (PANC-1) cancer cell lines. researchgate.net

| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Tetrazole-piperazinesulfonamide hybrids | PANC-1 (Pancreatic) | ≤0.1 µM | researchgate.net |

| Tetrazole-piperazinesulfonamide hybrids | SiHa (Cervical) | ≤0.2 µM | researchgate.net |

| Tetrazole-piperazinesulfonamide hybrids | MDA-MB-231 (Breast) | ≤0.2 µM | researchgate.net |

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast) | 4.48 µM | mdpi.comnih.gov |

Modulation of Oncogenic Pathways and Targets (e.g., kinases, matrix metalloproteinases)

The anticancer effects of sulfonamide-based compounds are attributed to several mechanisms of action. mdpi.comnih.gov These include the modulation of critical signaling pathways such as the PI3K/AKT/mTOR pathway and interference with microtubule polymerization. mdpi.comnih.gov One promising phenylsulfonylpiperazine derivative demonstrated significant antimigratory and antiproliferative activities against luminal breast cancer cells, potentially by upregulating E-Cadherin transcripts (CDH1), which is involved in the epithelial-mesenchymal transition. mdpi.comnih.gov

Another important target in cancer therapy, particularly for preventing metastasis, is the family of matrix metalloproteinases (MMPs). mdpi.com MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. mdpi.com α-Sulfone hydroxamates have been explored as potent inhibitors of MMP-2, MMP-9, and MMP-13, showing efficacy in inhibiting tumor growth in animal models. nih.govluc.edu The development of MMP inhibitors that spare MMP-1 is a key strategy to reduce side effects. nih.govluc.edu While not directly reporting on this compound, these studies highlight the potential of the broader sulfone and sulfonyl chemical classes to act as scaffolds for the design of effective MMP inhibitors. nih.govluc.edu

Potential as Telomerase Inhibitors

Telomerase is an enzyme crucial for maintaining telomere length and is a significant target in cancer research due to its role in cellular immortalization. While various compounds are being investigated for their ability to inhibit this enzyme, there is currently no specific research available in scientific literature that evaluates this compound for its potential as a telomerase inhibitor.

Receptor Modulation and Neuropharmacological Effects

The interaction of chemical compounds with various receptors in the central nervous system can lead to significant neuropharmacological effects. This section examines the known interactions of this compound with key receptors.

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are involved in a wide range of physiological processes in the brain. At present, there are no published studies specifically investigating the activity of this compound as a negative allosteric modulator of these receptors.

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are important targets for drugs used to treat neuropsychiatric disorders. Research on the direct interaction of this compound with D2 or D3 dopamine receptors has not been reported in the current body of scientific literature.

Neuropeptide Y receptors Y1 and Y2 play a role in various physiological functions, including appetite and anxiety. There is no available research data on the antagonistic activity of this compound at these receptor subtypes.

Anti-Inflammatory Potential

While various piperazine derivatives have been explored for their anti-inflammatory properties, specific studies on the anti-inflammatory potential of this compound are not available in the existing literature.

Antidiabetic Enzyme Inhibition (e.g., DPP-4, α-glucosidase)

Research into novel treatments for diabetes mellitus includes the investigation of enzyme inhibitors that can help regulate blood glucose levels. While direct studies on this compound are limited, research on structurally related compounds provides some insight into its potential in this area.

A study on a series of 1,4-bis(phenylsulfonyl) piperazine derivatives, which share the phenylsulfonylpiperazine core structure, investigated their potential as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. nih.govsrce.hrresearchgate.net DPP-IV is an enzyme that deactivates incretin (B1656795) hormones, which play a role in insulin (B600854) secretion. srce.hr The inhibition of DPP-IV is a validated strategy for managing type 2 diabetes. The study found that these piperazine sulfonamide derivatives exhibited inhibitory activity against DPP-IV. nih.govsrce.hrresearchgate.net The presence of electron-withdrawing groups on the phenyl ring, such as chlorine, was found to enhance the inhibitory activity more than electron-donating groups like a methyl group. srce.hr

Another area of interest in antidiabetic research is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the intestine. While not directly a sulfonylpiperazine derivative, a study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives demonstrated noncompetitive inhibition of yeast α-glucosidase. nih.gov This indicates that the broader class of piperazine-containing compounds may have potential as α-glucosidase inhibitors.

Table 1: Investigated Antidiabetic Enzyme Inhibition by Related Piperazine Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-IV | Showed inhibitory activity, with electron-withdrawing groups enhancing potency. srce.hr |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | α-glucosidase | Demonstrated noncompetitive inhibition. nih.gov |

Computational Chemistry and in Silico Modeling of the Chemical Compound

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-((4-Ethoxyphenyl)sulfonyl)piperazine (B2567105), molecular docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. While specific docking studies on this compound are not extensively detailed in the available literature, the methodology is widely applied to analogous piperazine-containing compounds to elucidate their mechanism of action. For instance, docking studies on piperazine-1-ylpyridazine derivatives have been used to evaluate their binding patterns with target proteins, revealing key interactions like hydrogen bonds and π-π stacking that are crucial for their inhibitory activity. indexcopernicus.com

The general procedure for docking this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to systematically explore various orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

These simulations can provide valuable, albeit predictive, data on the potential biological targets of this compound and guide the synthesis of new derivatives with improved binding affinities. pharmaceuticaljournal.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are instrumental in determining the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, provide detailed information about molecular orbitals, charge distribution, and other electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to optimize its molecular geometry and to calculate various electronic properties. Studies on similar aryl sulfonyl piperazine (B1678402) derivatives have utilized DFT with basis sets like B3LYP/6-31G(d,p) to investigate their optimized molecular structure and electronic features. jddtonline.inforesearchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D representation of the molecule. Furthermore, DFT is employed to compute electronic properties like dipole moment and polarizability, which are crucial for understanding the molecule's behavior in electric fields and its interaction with polar solvents. bhu.ac.in The application of DFT to various piperazine derivatives has been shown to yield geometric parameters that are in high agreement with experimental results from X-ray diffraction. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. For aryl sulfonyl piperazine derivatives, MEP analysis has revealed that the negative electrostatic potential is often localized over the sulfonyl group, while the positive potential is found around the hydrogen atoms. jddtonline.inforesearchgate.net This information is critical for understanding intermolecular interactions, particularly hydrogen bonding, and for predicting the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov A small HOMO-LUMO gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. youtube.com For aryl sulfonyl piperazine derivatives, FMO analysis has been used to measure the energies of these orbitals and the corresponding energy gap to explain electronic transitions and predict the relative reactivity of different compounds within a series. jddtonline.info

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is a crucial step in modern drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar ligands with a particular receptor. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules that possess the same essential features and are therefore likely to bind to the same target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Conformational Analysis and Dynamics of the Chemical Compound in Biological Environments

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. Conformational analysis of this compound involves identifying the molecule's stable conformations and the energy barriers between them. The piperazine ring in similar structures typically adopts a chair conformation. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational changes of this compound in a biological environment, such as in water or when bound to a receptor. These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex. For instance, MD simulations performed on piperazine-linked derivatives have been used to assess the structural stability of ligand-receptor complexes by analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov This information is vital for a comprehensive understanding of the molecule's interaction with its biological target.

Mechanistic Investigations of the Chemical Compound S Biological Actions

Detailed Mechanisms of Enzyme Inhibition

Research into piperazine (B1678402) sulfonamide derivatives has highlighted their potential as enzyme inhibitors. srce.hrresearchgate.net While specific kinetic data for 1-((4-Ethoxyphenyl)sulfonyl)piperazine (B2567105) is not extensively documented in publicly available literature, studies on analogous compounds suggest potential inhibitory activities against certain enzymes.

One area of interest is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. srce.hr Studies on a series of 1,4-bis(phenylsulfonyl)piperazine (B3056576) derivatives have shown inhibitory activity against DPP-IV. srce.hr The proposed mechanism involves the occupation of the enzyme's binding domain, with interactions such as hydrogen bonding with key amino acid residues like R125, E205, E206, F357, K554, W629, Y631, Y662, and R669. researchgate.net The presence of electron-withdrawing groups on the phenylsulfonyl moiety has been observed to influence the inhibitory potency. srce.hrresearchgate.net

Another potential target is the enzyme LpxH, which is involved in the biosynthesis of lipid A in Gram-negative bacteria. nih.gov Sulfonyl piperazine compounds have been identified as inhibitors of LpxH. nih.gov The proposed binding mode involves the sulfonyl piperazine scaffold fitting into the L-shaped acyl chain-binding chamber of the enzyme. nih.gov

Furthermore, the metabolism of structurally similar compounds, such as 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), has been shown to be mediated by cytochrome P450 enzymes, particularly CYP2D6. nih.gov This suggests that this compound could also be a substrate or inhibitor for these metabolic enzymes.

Table 1: Potential Enzyme Inhibition by this compound based on Related Compounds

| Enzyme Target | Potential Mechanism of Inhibition | Key Interacting Residues (based on analogs) |

|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Occupation of the binding domain | R125, E205, E206, F357, K554, W629, Y631, Y662, R669 |

| LpxH | Fitting into the acyl chain-binding chamber | Not specified |

Elucidation of Ligand-Binding Modes and Allosteric Effects on Receptors

The piperazine moiety is a common scaffold in ligands for various receptors. nih.gov While specific receptor binding studies for this compound are limited, research on related arylalkylsulfonyl piperazine derivatives has demonstrated affinity for sigma (σ) receptors, particularly the σ1 subtype. nih.gov

These studies indicate that halogen-substituted sulfonamides can exhibit high affinity for σ1 receptors and selectivity over the σ2 subtype. nih.gov The binding affinity is influenced by the nature of the substituents on the aryl and piperazine rings. For some σ1 receptor ligands, the mode of action is thought to be agonistic, though this can vary depending on the specific chemical structure. wikipedia.org

The general mechanism of action for the broader class of piperazine compounds has also been studied in the context of their anthelmintic effects. wikipedia.orgpatsnap.comdrugbank.comyoutube.com This action is mediated through agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in parasites. wikipedia.orgpatsnap.comdrugbank.com This leads to hyperpolarization of the muscle cells and flaccid paralysis of the organism. patsnap.com While this is a well-established mechanism for piperazine itself, it highlights the potential for piperazine derivatives to interact with GABA receptors.

Table 2: Potential Receptor Interactions of this compound based on Related Compounds

| Receptor Target | Potential Binding Mode/Effect |

|---|---|

| Sigma-1 (σ1) Receptor | High-affinity binding, potential for agonism |

Analysis of Cellular Pathway Modulation by the Chemical Compound

The biological effects of a chemical compound are often the result of its modulation of one or more cellular signaling pathways. While direct evidence for the modulation of specific pathways by this compound is not yet widely published, studies on related piperazine derivatives offer insights into potential mechanisms.

One such pathway is the IL-6/Nrf2 loop, which is involved in the cellular response to oxidative stress. nih.gov Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect against H2O2-induced oxidative injury, suggesting a modulation of this protective pathway. nih.gov

Additionally, some piperazine-containing compounds have been investigated for their ability to target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. nih.gov Inhibition of PARP can lead to the cleavage of the enzyme and enhanced phosphorylation of H2AX, ultimately promoting caspase 3/7 activity and apoptosis. nih.gov In silico analyses have suggested direct interaction of these compounds with PARP1. nih.gov

The general class of piperazine derivatives is known to be versatile in interacting with various biological targets, which can lead to the modulation of multiple cellular pathways. ontosight.ai

Table 3: Potential Cellular Pathway Modulation by this compound based on Related Compounds

| Cellular Pathway | Potential Effect |

|---|---|

| IL-6/Nrf2 Loop | Modulation of cellular response to oxidative stress |

Future Research Trajectories for 1 4 Ethoxyphenyl Sulfonyl Piperazine

Strategic Design of Novel Chemical Hybrid Scaffolds

A promising future direction lies in the application of molecular hybridization, a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. researchgate.netnih.gov This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, or a dual mode of action, potentially addressing complex diseases or overcoming drug resistance. researchgate.net For the 1-((4-ethoxyphenyl)sulfonyl)piperazine (B2567105) scaffold, several classes of bioactive molecules could be strategically integrated.

Key potential hybrid scaffolds include:

Natural Product Hybrids : Incorporating the sulfonylpiperazine moiety into the structure of natural products known for their potent biological activities could yield novel compounds with improved pharmacokinetic properties. nih.gov The piperazine (B1678402) core is known to enhance the water solubility and bioavailability of drug-like molecules. nih.gov

Kinase Inhibitor Scaffolds : Many successful kinase inhibitors feature heterocyclic cores. Hybridizing the this compound structure with known kinase-inhibiting fragments, such as benzimidazoles or pyridines, could lead to the development of novel agents for oncology. nih.gov

Antimicrobial Moieties : Combining the title compound with moieties known for their antimicrobial properties, like quinolines or oxadiazoles, could generate new classes of antibacterial or antifungal agents. nih.govpensoft.net This strategy is particularly relevant in the face of rising antimicrobial resistance. nih.gov

CNS-Active Fragments : Given that many piperazine derivatives exhibit activity in the central nervous system (CNS), creating hybrids with fragments that target CNS receptors (e.g., serotonin (B10506) or dopamine (B1211576) receptors) could lead to new treatments for neurological or psychiatric disorders. researchgate.netcaymanchem.com

| Hybrid Scaffold Class | Rationale for Hybridization | Potential Therapeutic Area | Reference Example |

|---|---|---|---|

| Natural Products | Improve pharmacokinetic properties (e.g., solubility, bioavailability) of potent natural compounds. nih.gov | Oncology, Anti-inflammatory nih.gov | Combretastatin-A4 linked sulfonyl piperazine derivatives show enhanced cytotoxicity in cancer cell lines. nih.gov |

| Kinase Inhibitors (e.g., Benzimidazoles) | Target key enzymes in cancer signaling pathways. nih.gov | Oncology nih.gov | Benzimidazole-based PAK4 inhibitors bearing a piperazine scaffold show potent antitumor activity. nih.gov |

| Antimicrobial Moieties (e.g., Quinolines) | Develop novel antibiotics to combat resistant strains. nih.gov | Infectious Diseases nih.govnih.gov | Piperazinylquinoline hybrids have shown potent and selective activity against Staphylococcus aureus. nih.gov |

| CNS-Active Fragments | Modulate neurotransmitter systems for treating neurological disorders. researchgate.net | Neurology, Psychiatry researchgate.net | Sulfonylpiperazine derivatives have been developed as inhibitors of the glycine (B1666218) transporter-1 (GlyT-1). researchgate.net |

Structural Optimization for Enhanced Bioactivity and Selectivity

Systematic structural modification and the study of structure-activity relationships (SAR) are crucial for optimizing the therapeutic potential of this compound. researchgate.netnih.gov Future research will focus on fine-tuning each component of the molecule to maximize its interaction with a specific biological target while minimizing off-target effects.

Key areas for structural optimization include:

The Ethoxyphenyl Ring : The position and nature of the substituent on the phenyl ring are critical. Research could explore the replacement of the ethoxy group with other alkoxy groups of varying chain lengths or with electron-withdrawing/donating groups such as halogens, nitro, or amino groups. These modifications can significantly influence binding affinity and metabolic stability. pensoft.net

The Piperazine Core : The piperazine ring is a versatile scaffold that can be modified to alter the compound's physicochemical properties. nih.govnih.gov The unsubstituted nitrogen atom offers a prime location for introducing various substituents to modulate basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing the pharmacokinetic profile. nih.gov

The Sulfonamide Linker : The sulfonamide group is a key pharmacophore in many drugs. ontosight.ai Its geometry and hydrogen-bonding capabilities are vital for target interaction. Bioisosteric replacement of the sulfonamide with other linkers, such as an amide or a reversed sulfonamide, could be explored to improve properties like cell permeability or metabolic stability. researchgate.net

| Molecular Component | Optimization Strategy | Desired Outcome | Relevant Findings |

|---|---|---|---|

| Ethoxyphenyl Ring | Varying substituents (e.g., halogens, methoxy (B1213986), alkyl groups) at different positions. pensoft.netnih.gov | Enhanced binding affinity, selectivity, and metabolic stability. | In piperazine sulphonamide derivatives, methoxy and fluoro groups on the phenyl ring led to better DPP-4 inhibition. pensoft.net |

| Piperazine Core | Introduction of substituents on the second nitrogen atom; conformational restriction. nih.gov | Improved pharmacokinetic properties and target engagement. | The piperazine moiety is often used to optimize the pharmacokinetic properties of a final molecule. nih.gov |

| Sulfonyl Linker | Bioisosteric replacement (e.g., with amides); variation in the linker length between the phenyl and piperazine rings. researchgate.netnih.gov | Modulation of binding mode and physicochemical properties. | In a series of sigma receptor ligands, the length of the carbon chain in the sulfonyl-containing linker was optimal for high affinity. nih.gov |

Identification and Validation of Emerging Pharmacological Targets

While the biological targets of this compound are not yet fully elucidated, the broader sulfonylpiperazine class has shown activity against a range of targets, suggesting multiple avenues for investigation. researchgate.net Future research should employ a combination of computational modeling and experimental screening to identify and validate novel pharmacological targets.

Potential target classes for exploration:

Enzymes : Piperazine derivatives have shown inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4) and various protein kinases. nih.govpensoft.net Screening this compound against panels of kinases, proteases, and other enzymes could reveal novel inhibitory activities relevant to diseases like diabetes, cancer, and inflammation. nih.govpensoft.net

G-Protein Coupled Receptors (GPCRs) : The piperazine scaffold is a common feature in ligands for GPCRs, including serotonergic, dopaminergic, and adrenergic receptors. caymanchem.comncats.io Target-based screening could uncover affinities for specific GPCR subtypes, suggesting potential applications in CNS disorders.

Transporters : A notable target for this class of compounds is the glycine transporter-1 (GlyT-1), which is implicated in schizophrenia. researchgate.netnih.gov Investigating the effect of this compound on other neurotransmitter transporters could open up new therapeutic possibilities.

Sigma Receptors : Certain arylalkylsulfonyl piperazine derivatives have been identified as high-affinity ligands for sigma receptors, which are implicated in neurodegenerative diseases and cancer. nih.gov This presents another important target family for investigation.

The validation of any identified target would require further mechanistic studies to understand how the compound modulates the target's function and influences cellular pathways. nih.gov

Development of Analytical Methods for the Chemical Compound in Complex Matrices

As research progresses into the biological activity and pharmacokinetic profile of this compound, the development of robust and sensitive analytical methods for its detection and quantification in complex biological matrices will be essential. rdd.edu.iq

Future research in this area should focus on:

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a standard for drug analysis. rdd.edu.iqresearchgate.net Method development will need to optimize the mobile phase, column type, and detector settings to achieve high resolution and sensitivity for the parent compound and its potential metabolites in samples like blood plasma, urine, and tissue homogenates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique for the analysis of small molecules. nih.govunodc.org For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and thermal stability for GC analysis. nih.gov

Sample Preparation : Effective sample preparation is critical for removing interfering substances from biological matrices. Future work should focus on optimizing techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation to ensure high recovery and minimal matrix effects.

| Analytical Technique | Objective | Key Considerations for Method Development | Reference Application |

|---|---|---|---|

| HPLC-UV/MS | Quantification in biological fluids (plasma, urine). rdd.edu.iqjocpr.com | Column selection, mobile phase optimization, gradient elution, detector sensitivity. jocpr.com | HPLC-UV methods have been developed for piperazine derivatives, sometimes requiring derivatization to form a UV-active product. researchgate.netjocpr.com |

| GC-MS | Detection and structural confirmation of the compound and its metabolites. nih.gov | Derivatization to increase volatility, optimization of temperature programs. nih.gov | GC-MS has been used for the toxicological analysis of piperazine-derived designer drugs and their metabolites in urine. nih.gov |

| LC-MS/MS | High-sensitivity quantification and metabolite identification. unodc.org | Ionization source optimization (ESI, APCI), selection of precursor/product ion transitions. | LC-MS/MS screening methods are used for the detection of various piperazine derivatives in serum. caymanchem.com |

| Sample Preparation (SPE, LLE) | Extraction and purification from complex matrices. | Choice of solvent/sorbent, pH adjustment, elution conditions to maximize recovery. | Systematic toxicological analysis procedures for piperazine metabolites often involve liquid-liquid extraction. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-((4-Ethoxyphenyl)sulfonyl)piperazine?

The synthesis typically involves sulfonylation of the piperazine core. A general approach includes:

- Reacting piperazine with 4-ethoxyphenylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) to facilitate the sulfonylation reaction .

- Purification via recrystallization or flash chromatography to isolate the product. Reaction monitoring using TLC or HPLC is advised to confirm completion.

Q. How can researchers verify the structural integrity and purity of this compound?

Key characterization methods include:

- 1H and 13C NMR spectroscopy : To confirm the presence of the ethoxyphenylsulfonyl group and piperazine backbone. For example, the ethoxy group’s methylene protons resonate near δ 4.1 ppm, while aromatic protons appear between δ 6.8–7.8 ppm .

- Elemental analysis : To validate the molecular formula (e.g., C12H16N2O3S) and ensure purity >95% .

- Mass spectrometry (ESI or EI) : For accurate molecular weight confirmation.

Q. What solvent systems and storage conditions optimize experimental reproducibility?

- Solubility : The compound is soluble in DMSO, DMF, and dichloromethane but has limited solubility in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group. Conduct stability tests under varying pH (4–9) and temperatures (4–37°C) to determine optimal handling conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Substituent modification : Systematically replace the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) or introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring. Compare changes in bioactivity using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

- Sulfonyl group bioisosteres : Replace the sulfonyl moiety with carbonyl or phosphoryl groups to assess effects on target binding. Molecular docking can predict interactions with enzymes like carbonic anhydrase or tyrosine kinases .

Q. What analytical strategies resolve contradictions in bioactivity data?

- Orthogonal assays : If a compound shows cytotoxicity but no enzyme inhibition, validate using multiple assays (e.g., MTT for cell viability and fluorometric enzyme activity tests) .

- Purity verification : Contradictions may arise from impurities. Use HPLC-MS to confirm purity >95% and DSC/TGA to check for polymorphic forms affecting bioavailability .

Q. How can the sulfonyl or ethoxy groups be modified to enhance target affinity?

- Electron-donating/withdrawing groups : Introduce fluorine (electron-withdrawing) to the phenyl ring to improve metabolic stability or methyl groups (electron-donating) to enhance lipophilicity .

- Fragment-based design : Use the ethoxyphenylsulfonyl-piperazine core as a fragment in high-throughput screening. Pair with combinatorial libraries to identify synergistic substituents .

Methodological Notes

- Synthetic Optimization : Scale-up reactions require careful control of exothermic sulfonylation steps. Use ice baths and dropwise addition of sulfonyl chloride .

- Data Interpretation : For SAR, employ multivariate analysis to correlate substituent properties (e.g., Hammett constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.